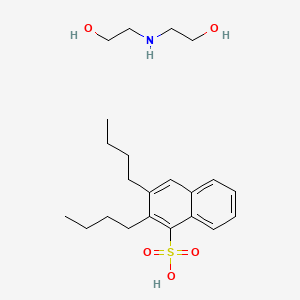
Potassium 5-chloro-2-(2,4-dichlorophenoxy)phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is a chemical compound known for its antimicrobial properties. It is commonly used in various consumer products, including personal care items like soaps and toothpaste, due to its effectiveness against a broad spectrum of bacteria and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-chloro-2-(2,4-dichlorophenoxy)phenolate typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)phenol with potassium hydroxide. The reaction is carried out in an aqueous medium, where the phenol group is deprotonated by the potassium hydroxide, forming the potassium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Potassium 5-chloro-2-(2,4-dichlorophenoxy)phenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different chlorinated phenolic compounds.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are employed in substitution reactions
Major Products
The major products formed from these reactions include various chlorinated phenols and phenoxy compounds, which have different degrees of chlorination and substitution .
Scientific Research Applications
Potassium 5-chloro-2-(2,4-dichlorophenoxy)phenolate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its antimicrobial properties and its effects on microbial growth.
Medicine: Research is ongoing to explore its potential use in antimicrobial treatments and its effects on human health.
Industry: It is used in the formulation of various consumer products, including disinfectants and preservatives
Mechanism of Action
The antimicrobial action of Potassium 5-chloro-2-(2,4-dichlorophenoxy)phenolate involves disrupting the bacterial cell membrane and inhibiting fatty acid synthesis. It targets multiple sites within the bacterial cell, including the cytoplasmic membrane and various enzymes involved in essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: This is the parent compound and shares similar antimicrobial properties.
Triclosan: Another widely used antimicrobial agent with a similar structure and mechanism of action
Uniqueness
Potassium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is unique due to its potassium salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly effective in various formulations where water solubility is crucial .
Properties
CAS No. |
94087-36-2 |
|---|---|
Molecular Formula |
C12H6Cl3KO2 |
Molecular Weight |
327.6 g/mol |
IUPAC Name |
potassium;5-chloro-2-(2,4-dichlorophenoxy)phenolate |
InChI |
InChI=1S/C12H7Cl3O2.K/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16;/h1-6,16H;/q;+1/p-1 |
InChI Key |
FDRDXUROGMJMFT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


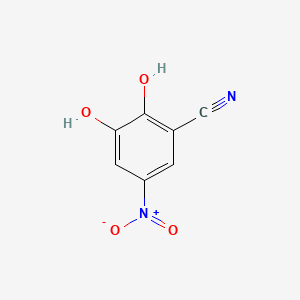
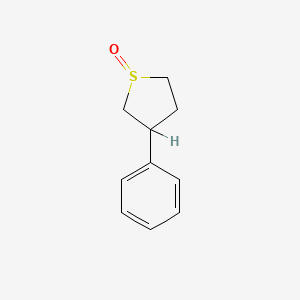
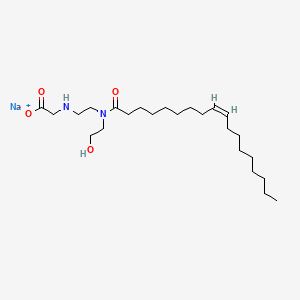
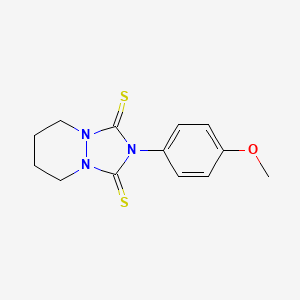
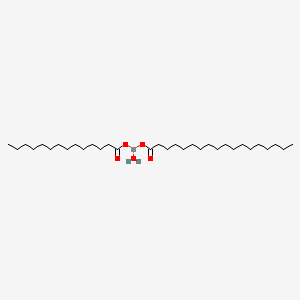
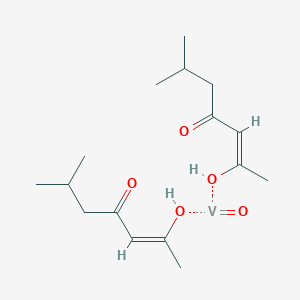
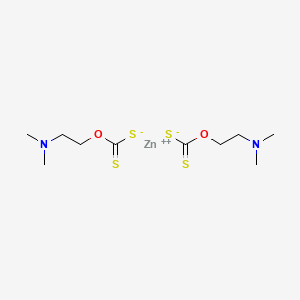

![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)

